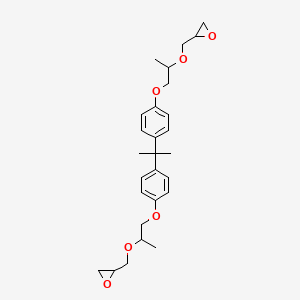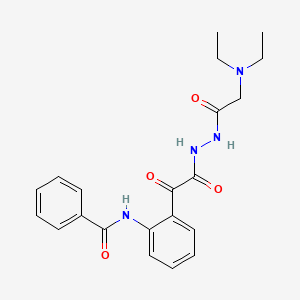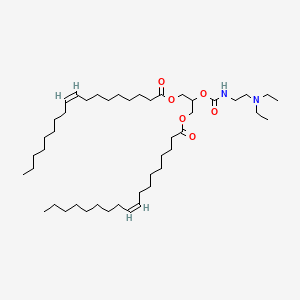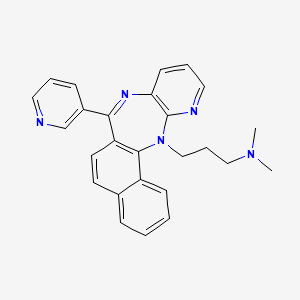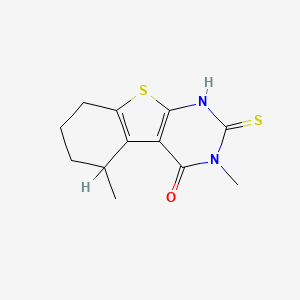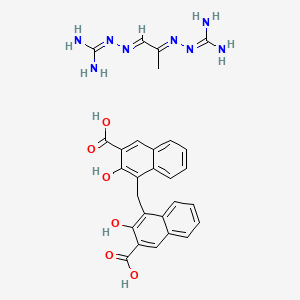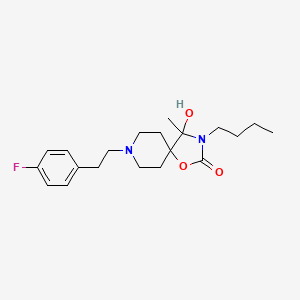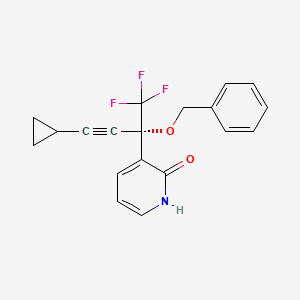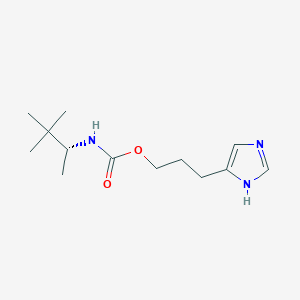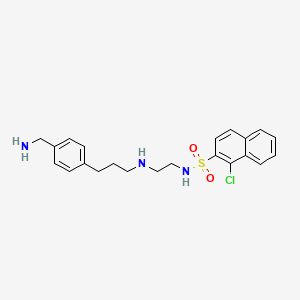
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring substituted with a sulfonamide group, a chlorine atom, and an aminomethylphenylpropylaminoethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Aminomethylphenylpropylamine Intermediate: This step involves the reaction of 4-(aminomethyl)benzylamine with propylamine under controlled conditions to form the aminomethylphenylpropylamine intermediate.
Coupling with Naphthalene Derivative: The intermediate is then reacted with 1-chloronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the naphthalene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.
Coupling Reactions: The amino groups can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4).
Major Products
Substitution: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-(substituted)naphthalene-2-sulfonamide.
Oxidation: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfone.
Reduction: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfinamide.
科学的研究の応用
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-bromonaphthalene-2-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-fluoronaphthalene-2-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-iodonaphthalene-2-sulfonamide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide can influence its reactivity and interactions with biological targets compared to its bromine, fluorine, and iodine analogs. Chlorine’s size and electronegativity can affect the compound’s binding affinity and specificity.
特性
CAS番号 |
779320-96-6 |
|---|---|
分子式 |
C22H26ClN3O2S |
分子量 |
432.0 g/mol |
IUPAC名 |
N-[2-[3-[4-(aminomethyl)phenyl]propylamino]ethyl]-1-chloronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H26ClN3O2S/c23-22-20-6-2-1-5-19(20)11-12-21(22)29(27,28)26-15-14-25-13-3-4-17-7-9-18(16-24)10-8-17/h1-2,5-12,25-26H,3-4,13-16,24H2 |
InChIキー |
MFKKOBLWAUMGNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)S(=O)(=O)NCCNCCCC3=CC=C(C=C3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


